3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes bromine, chlorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanide source .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares similar halogen substituents but lacks the oxirane and nitrile groups.
4-Bromo-2-chlorophenyl)methanol: Contains similar halogen substituents but has a hydroxyl group instead of the oxirane and nitrile groups
Uniqueness
The presence of both bromine and chlorine atoms, along with the oxirane and nitrile groups, makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C10H7BrClNO |
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Molecular Weight |
272.52 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7BrClNO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChI Key |
GEOFQAPNFDUEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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